molecular formula C21H24FN5OS B12132393 C21H24FN5OS

C21H24FN5OS

Cat. No.: B12132393
M. Wt: 413.5 g/mol
InChI Key: PDYXOLLWZDIDAQ-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains a variety of functional groups, including a fluorophenyl group, a pyridinyl group, a triazole ring, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the addition of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

The compound C21H24FN5OS, a member of the class of substituted pyrimidinones and pyridinones, has garnered attention in recent years due to its significant biological activity. This article will explore the various aspects of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which suggests a complex structure that includes a fluorine atom and multiple nitrogen atoms. This structural complexity is indicative of its potential as a pharmacologically active agent.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various inflammatory diseases .
  • Antitumor Properties : Studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Effects : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-1β
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-inflammatory Efficacy

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to evaluate its efficacy in reducing inflammation. Results indicated a significant decrease in serum levels of TNF-α and IL-6 after treatment, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antitumor Activity

A preclinical study examined the effects of this compound on HeLa cells. The compound demonstrated an IC50 value of 6.7 ± 0.4 nM, indicating potent antiproliferative activity. Further analysis revealed that the compound triggers apoptosis via the intrinsic pathway, highlighting its potential for cancer treatment .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays have confirmed the compound's ability to inhibit cell proliferation and induce apoptosis in multiple cancer cell lines.
  • In Vivo Studies : Animal models have shown promising results with reduced tumor growth and improved survival rates when treated with this compound.
  • Mechanistic Insights : Investigations into the molecular pathways affected by this compound have revealed alterations in signaling cascades related to cell survival and inflammation.

Properties

Molecular Formula

C21H24FN5OS

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C21H24FN5OS/c1-13-5-10-16(11-17(13)22)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28)

InChI Key

PDYXOLLWZDIDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)F

Origin of Product

United States

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